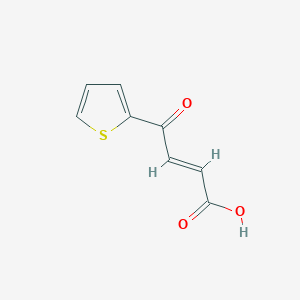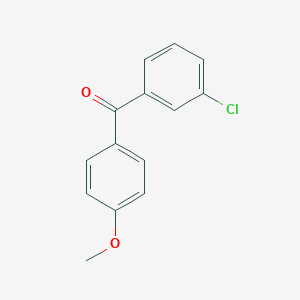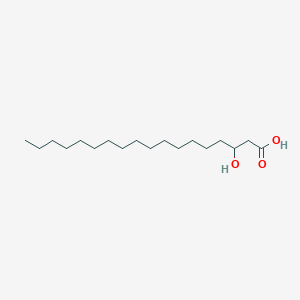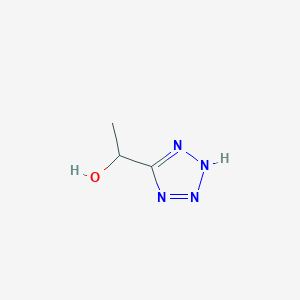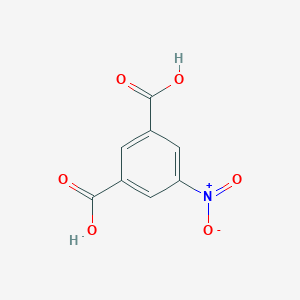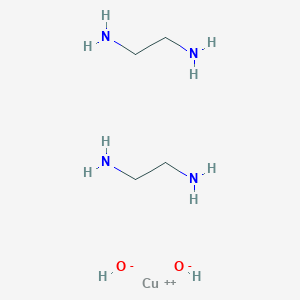![molecular formula C7H15NO2S B126775 N-[2-(Methylsulfinyl)ethyl]butanamide CAS No. 146848-02-4](/img/structure/B126775.png)
N-[2-(Methylsulfinyl)ethyl]butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(Methylsulfinyl)ethyl]butanamide, also known as sulbutiamine, is a synthetic derivative of thiamine (vitamin B1) that was first developed in Japan in the 1960s. Sulbutiamine has been found to have various effects on the body and has been extensively studied for its potential therapeutic applications.
Mécanisme D'action
Sulbutiamine works by increasing the levels of thiamine in the brain. Thiamine is an essential nutrient that is required for the proper functioning of the nervous system. By increasing thiamine levels in the brain, N-[2-(Methylsulfinyl)ethyl]butanamide enhances the transmission of nerve impulses and improves cognitive function.
Effets Biochimiques Et Physiologiques
Sulbutiamine has been found to have various biochemical and physiological effects on the body. It has been found to increase the levels of dopamine and acetylcholine in the brain, which are neurotransmitters that are involved in cognitive function. It has also been found to increase the levels of glutamate in the brain, which is a neurotransmitter that is involved in learning and memory.
Avantages Et Limitations Des Expériences En Laboratoire
Sulbutiamine has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It is also relatively inexpensive compared to other compounds that have similar effects on the body. However, N-[2-(Methylsulfinyl)ethyl]butanamide has some limitations for lab experiments. It has a relatively short half-life in the body, which means that it needs to be administered frequently to maintain its effects.
Orientations Futures
There are several future directions for research on N-[2-(Methylsulfinyl)ethyl]butanamide. One area of research is the potential therapeutic applications of N-[2-(Methylsulfinyl)ethyl]butanamide. It has been found to have potential applications for the treatment of cognitive disorders, such as Alzheimer's disease and Parkinson's disease. Another area of research is the potential use of N-[2-(Methylsulfinyl)ethyl]butanamide as a cognitive enhancer. It has been found to improve cognitive function in healthy individuals, and further research is needed to determine its potential as a cognitive enhancer.
Méthodes De Synthèse
Sulbutiamine is synthesized by the reaction of two molecules of thiamine with an organic compound called isobutyraldehyde. The resulting compound is then treated with an oxidizing agent to form N-[2-(Methylsulfinyl)ethyl]butanamide.
Applications De Recherche Scientifique
Sulbutiamine has been studied extensively for its potential therapeutic applications. It has been found to have various effects on the body, including improving cognitive function, reducing fatigue, and improving mood.
Propriétés
Numéro CAS |
146848-02-4 |
|---|---|
Nom du produit |
N-[2-(Methylsulfinyl)ethyl]butanamide |
Formule moléculaire |
C7H15NO2S |
Poids moléculaire |
177.27 g/mol |
Nom IUPAC |
N-(2-methylsulfinylethyl)butanamide |
InChI |
InChI=1S/C7H15NO2S/c1-3-4-7(9)8-5-6-11(2)10/h3-6H2,1-2H3,(H,8,9) |
Clé InChI |
VLEOJSWHDHGYOL-UHFFFAOYSA-N |
SMILES |
CCCC(=O)NCCS(=O)C |
SMILES canonique |
CCCC(=O)NCCS(=O)C |
Synonymes |
Butanamide, N-[2-(methylsulfinyl)ethyl]- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





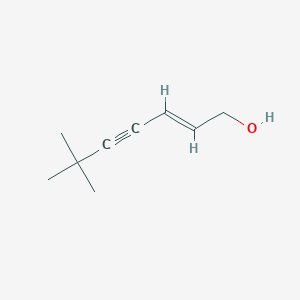

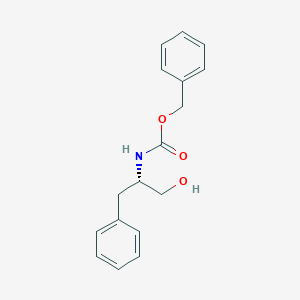

![Cyclopenta[b]pyrrole-6-carbonitrile, octahydro-1-methyl-, [3aS-(3aalpha,6alpha,6aalpha)]-(9CI)](/img/structure/B126715.png)
